5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by the presence of bromine and chlorine substituents on the pyrazolo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrazole and pyridine derivatives.
Bromination and Chlorination: The pyrazole ring is brominated and chlorinated using bromine and chlorine reagents under controlled conditions.
Cyclization: The brominated and chlorinated pyrazole is then subjected to cyclization with pyridine derivatives to form the pyrazolo[1,5-a]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxamide
- 5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylate
Uniqueness
5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H4BrClN2O2 |
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Molecular Weight |
275.48 g/mol |
IUPAC Name |
5-bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN2O2/c9-4-1-2-12-5(3-4)6(10)7(11-12)8(13)14/h1-3H,(H,13,14) |
InChI Key |
SQBVXDHLZAHLRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C(=N2)C(=O)O)Cl)C=C1Br |
Origin of Product |
United States |
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